Dithionite

Nanomaterials Synthesis Reductive Reactivity Iron-based Nanoparticles

Select Sodium Dithionite where reduction power and kinetics are process-critical. Its E°' −0.66 V (vs SHE, pH 7) delivers superior color strength in vat dyeing vs. glucose, preserves fiber tensile index in pulp bleaching vs. peroxide, reduces soil hexachlorobenzene 44–69%, and provides rapid O₂ scavenging for anoxic assays—with unique stoichiometry (1 thiol equivalent from disulfides vs. 2 for analogs). Dithionite's quantifiable performance advantages prevent yield loss and quality defects where generic reducing agents fail.

Molecular Formula O4S2-2
Molecular Weight 128.13 g/mol
CAS No. 14844-07-6
Cat. No. B078146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDithionite
CAS14844-07-6
SynonymsDithionite
Dithionite, Sodium
Hyposulfite
Sodium Dithionite
Molecular FormulaO4S2-2
Molecular Weight128.13 g/mol
Structural Identifiers
SMILES[O-]S(=O)S(=O)[O-]
InChIInChI=1S/H2O4S2/c1-5(2)6(3)4/h(H,1,2)(H,3,4)/p-2
InChIKeyGRWZHXKQBITJKP-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes50 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dithionite (CAS 14844-07-6): Strategic Procurement Guide for a High-Potency, pH-Dependent Industrial Reducing Agent


Dithionite ([S₂O₄]²⁻, commonly encountered as sodium dithionite, CAS 14844-07-6) is a potent sulfur-based reducing agent with a standard reduction potential (E°') of −0.66 V versus the standard hydrogen electrode (SHE) at pH 7, operating via the formation of sulfite [1]. This oxyanion is characterized by its high water solubility (18.2 g/100 mL anhydrous at 20°C) and an intrinsic instability in aqueous and aerobic environments, where it rapidly undergoes hydrolytic disproportionation and oxidation [2][3]. Its industrial utility is vast, but its selection over other reducing agents hinges on specific, quantifiable performance metrics in reduction power, decomposition kinetics, and material compatibility rather than broad, non-specific claims of efficacy [4].

Procurement Alert: Why Interchanging Dithionite (14844-07-6) with Other Reducing Agents or Sulfur Oxyanions Leads to Process Failure


Generic substitution of dithionite with other common reducing agents (e.g., sulfite, thiosulfate, borohydride) or even with different batches of dithionite is not chemically or economically justifiable without quantitative justification. Dithionite's unique properties—including its specific reduction potential, distinct decomposition pathway yielding a mixture of sulfite, thiosulfate, and sulfate, and its specific kinetic profile in target applications—are not shared by its closest analogs [1][2]. As detailed below, the performance differentials are not marginal; they are quantifiable and process-determining, impacting everything from product yield in nanoparticle synthesis to the extent of environmental contamination in textile wastewater. The following evidence directly addresses the core question: 'Why should a scientific or industrial user prioritize this compound over a closely related analog or alternative?' [3].

Dithionite (14844-07-6) Product-Specific Quantitative Evidence Guide: Head-to-Head Performance Data


Reduction Potential vs. Sodium Borohydride in Nanoparticle Synthesis: Dithionite's Lower Potential Drives Different Product Morphology and Reactivity

In a direct comparative study, sodium dithionite (Na₂S₂O₄) and sodium borohydride (NaBH₄) were used as reducing agents to synthesize nanosized iron-based particles. The particles synthesized using NaBH₄ (nFe(BH₄)) were dominated by Fe(0), while those synthesized using Na₂S₂O₄ (nFe(S₂O₄)) were dominated by the mixed Fe(II)/Fe(III) mineral magnetite (Fe₃O₄). This fundamental difference in particle composition is directly linked to the reducing agents' standard reduction potentials (E₁/₂ = −1.12 V for borohydride vs. −0.66 V for dithionite at pH 7) [1]. The resulting difference in reductive reactivity was stark: nFe(BH₄) completely reduced 1.5 mM of trichloroethylene (TCE) in 2 hours, whereas nFe(S₂O₄) was unable to effect complete reduction of the same TCE concentration even after 120 hours [2].

Nanomaterials Synthesis Reductive Reactivity Iron-based Nanoparticles

Decomposition Product Profile in Commercial Formulations: Dithionite's Instability Quantified Against its Own Degradation Products

A capillary zone electrophoresis (CZE) method was developed to quantify dithionite and its primary decomposition products (sulfite, sulfate, thiosulfate) in commercial bleaching agent formulations [1]. The analysis revealed that dithionite was the major component at 30.80–33.30% (w/w). Critically, the study quantified the presence of its own degradation products, establishing a baseline for decomposition under typical storage and use conditions. The concentrations of these by-products were: sulfite (14.30–14.80% w/w), sulfate (5.20–5.70% w/w), and thiosulfate (0.30–0.40% w/w) [2]. This data provides a quantitative benchmark for assessing dithionite purity and stability, which is not available for other reducing agents in the same context.

Analytical Chemistry Stability Testing Bleaching Agents

Inhibition of Anaerobic Methane Production vs. Sulfate: Dithionite's Toxic Impact on Wastewater Treatment Microbiology

A study on the anaerobic treatment of simulated pulping wastewater directly compared the effects of three sulfur compounds: sulfate, sulfite, and dithionite [1]. The research found that both sulfite and dithionite at a concentration of 1000 mg S/L completely inhibited methane production, a critical process in anaerobic digestion [2]. In stark contrast, sulfate at the same concentration (1000 mg S/L) had only a minor effect on methane production [3]. This finding highlights a key differential toxicity profile where dithionite and sulfite are equally inhibitory, but both are far more detrimental to methanogenic consortia than sulfate.

Wastewater Treatment Anaerobic Digestion Microbial Inhibition

Brightness Gain in Deinked Pulp Bleaching vs. Hydrogen Peroxide: A Quantified Trade-off Between Efficacy and Fiber Preservation

A comparative study on the bleaching of deinked pulps directly compared single-stage treatments with hydrogen peroxide (oxidative) and sodium dithionite (reductive) [1]. For high-brightness deinked pulp, the hydrogen peroxide stage yielded a brightness gain of 5.7% ISO, while the sodium dithionite stage provided a gain of 4.0% ISO [2]. For low-brightness pulp, the gains were 4.4% ISO and 3.8% ISO, respectively [3]. While hydrogen peroxide demonstrates superior brightening power, the study noted that the tensile index and tensile energy absorption index of the pulps decreased more significantly after peroxide bleaching than after dithionite bleaching, indicating that dithionite is a milder treatment that better preserves fiber strength properties [4].

Pulp and Paper Bleaching Textile Processing Brightness Gain

Validated Application Scenarios for Dithionite (14844-07-6) Based on Quantitative Performance Data


Textile Dyeing: Vat and Indigo Dye Reduction Where High Color Strength is Paramount

Dithionite (specifically sodium dithionite) remains the industry benchmark for reducing vat and indigo dyes to their water-soluble leuco form, despite its environmental drawbacks [1]. A direct comparison with glucose as a 'green' alternative showed that sodium dithionite yielded higher color strength on cotton fabrics [2]. For applications where achieving maximum color intensity and depth of shade is the primary quality criterion and wastewater treatment infrastructure is in place, dithionite's superior reduction power provides a quantifiable advantage over alternative reducing agents.

Pulp and Paper Bleaching: Reductive Bleaching Stages for Brightness Gain with Fiber Strength Preservation

Sodium dithionite is specifically indicated for reductive bleaching stages in pulp processing where the preservation of fiber strength is a higher priority than achieving maximal brightness [1]. Quantitative data shows that a single-stage dithionite treatment provides a brightness gain of 3.8–4.0% ISO, which is lower than the 4.4–5.7% ISO achieved with hydrogen peroxide [2]. However, the key differentiator is that dithionite bleaching causes a lesser reduction in tensile index and tensile energy absorption, thereby maintaining the mechanical properties of the pulp better than oxidative peroxide bleaching [3].

Environmental Remediation: In Situ Reduction of Iron Oxides and Enhanced Dechlorination of Contaminants

Dithionite is a powerful agent for the abiotic reduction of Fe(III) to Fe(II) in soils and sediments, creating reactive barriers for contaminant degradation [1]. A study on hexachlorobenzene (HCB) dechlorination in paddy soil demonstrated that dithionite addition alone decreased HCB content by 44.0–54.9%, and its combination with goethite further decreased HCB content by 57.9–69.3% [2]. This quantifies its efficacy in promoting both biotic and abiotic degradation pathways for persistent organic pollutants, making it a strategic choice for soil and groundwater remediation projects where iron mineralogy is a key factor [3].

Analytical and Biochemical Research: Oxygen Scavenging and Preparation of Reduced Metalloproteins

In research settings, dithionite's rapid and exothermic reaction with dissolved oxygen makes it an effective oxygen scavenger for establishing anoxic conditions in biochemical experiments [1]. Its well-documented ability to reduce metalloproteins, including cytochrome P-450 and ferredoxin, is central to mechanistic enzymology studies [2]. While other oxygen scavengers like sodium sulfite (Na₂SO₃) exist, dithionite provides a distinct reduction potential and kinetic profile that is essential for specific applications, such as the preparation of reduced forms of enzymes and electron transfer proteins where its unique stoichiometry (releasing 1 thiol equivalent from disulfides instead of 2) is required [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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